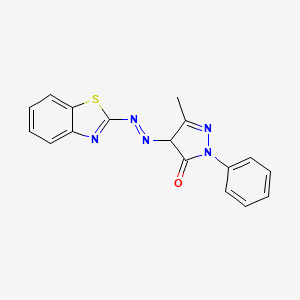
4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a heterocyclic compound that features both benzothiazole and pyrazolone moieties. This compound is known for its vibrant color and is often used as a dye. The presence of the benzothiazole ring imparts significant biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a diazo-coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: It may interfere with the DNA replication process in bacteria, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds also feature the benzothiazole ring and exhibit similar biological activities.
Azo Dyes: Other azo dyes with different substituents on the benzothiazole or pyrazolone rings.
Uniqueness
4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is unique due to its specific combination of benzothiazole and pyrazolone moieties, which imparts distinct chemical and biological properties. Its vibrant color and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
84455-35-6 |
|---|---|
Molecular Formula |
C17H13N5OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yldiazenyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13N5OS/c1-11-15(16(23)22(21-11)12-7-3-2-4-8-12)19-20-17-18-13-9-5-6-10-14(13)24-17/h2-10,15H,1H3 |
InChI Key |
ALTDCLQPJJVVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




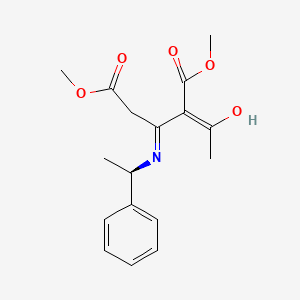

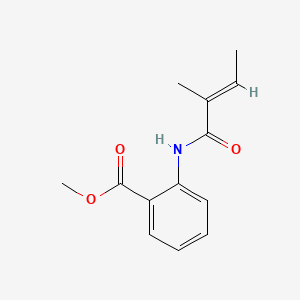
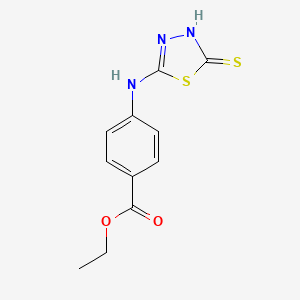




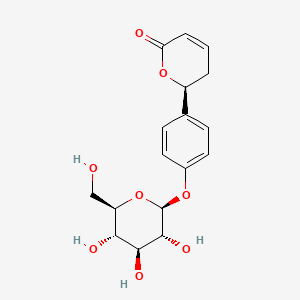

![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)

